![molecular formula C10H12F9NO4S B13417483 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester CAS No. 67584-63-8](/img/structure/B13417483.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate: is a chemical compound with the molecular formula C10H12F9NO4S. It is known for its unique properties due to the presence of a nonafluorobutyl group, which imparts significant hydrophobicity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate typically involves the reaction of glycine derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The nonafluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The nonafluorobutyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
- Ethyl N-ethyl-N-[(trifluoromethyl)sulphonyl]glycinate
- Ethyl N-ethyl-N-[(pentafluoroethyl)sulphonyl]glycinate
- Ethyl N-ethyl-N-[(heptafluoropropyl)sulphonyl]glycinate
Comparison: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate is unique due to the length and fluorination of its nonafluorobutyl group, which imparts greater hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high stability and hydrophobicity .
Properties
CAS No. |
67584-63-8 |
|---|---|
Molecular Formula |
C10H12F9NO4S |
Molecular Weight |
413.26 g/mol |
IUPAC Name |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H12F9NO4S/c1-3-20(5-6(21)24-4-2)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h3-5H2,1-2H3 |
InChI Key |
FUWUVCJRFPBKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Fluoroethenyl)sulfinyl]benzene](/img/structure/B13417403.png)
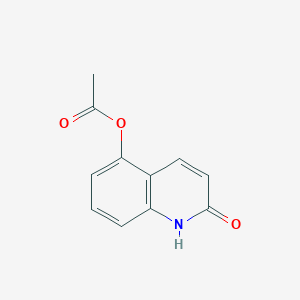
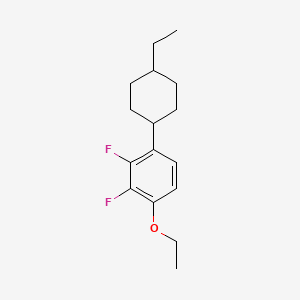
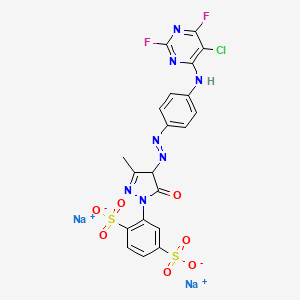
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
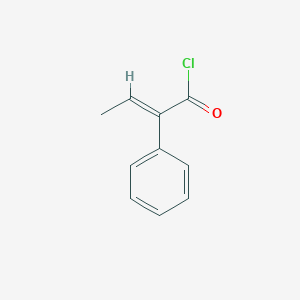
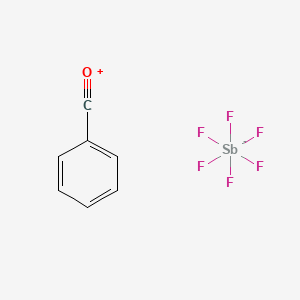

![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)
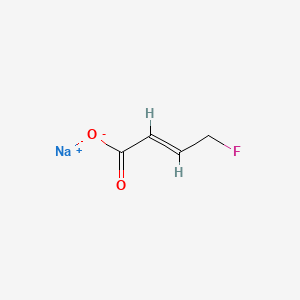

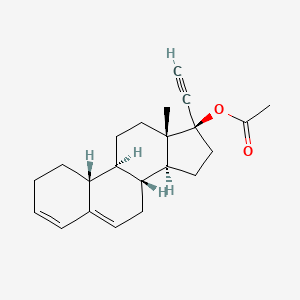

![N-[1-(2,5-Di-O-acetyl-3-bromo-3-deoxy-beta-D-xylofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]acetamide](/img/structure/B13417479.png)
